2-Méthoxyquinoléine-3-carbaldéhyde

Vue d'ensemble

Description

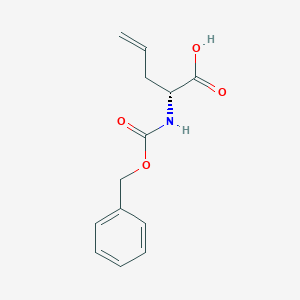

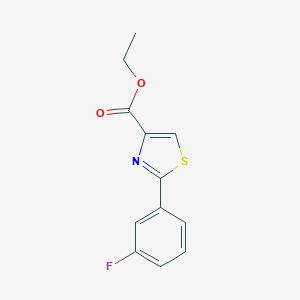

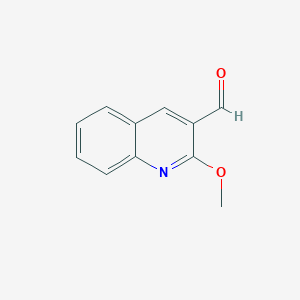

2-Methoxyquinoline-3-carbaldehyde is a chemical compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The methoxy group at the second position and the carbaldehyde group at the third position on the quinoline ring system are indicative of the compound's potential reactivity and its utility as an intermediate in various chemical syntheses.

Synthesis Analysis

The synthesis of quinoline derivatives, such as 2-methoxyquinoline-3-carbaldehyde, can be achieved through various synthetic routes. One such method involves the use of Vilsmeier’s reagent on acetanilides, with phosphorus pentachloride as a chlorinating agent, to produce 2-chloroquinoline-3-carbaldehyde derivatives . Although the compound is not directly synthesized in the provided papers, the methodologies described could potentially be adapted for the synthesis of 2-methoxyquinoline-3-carbaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring. In the case of 2-methoxyquinoline-3-carbaldehyde, the presence of a methoxy group and an aldehyde group would influence the electronic distribution within the molecule, potentially affecting its reactivity and the types of chemical reactions it can undergo. The papers provided do not directly analyze the molecular structure of 2-methoxyquinoline-3-carbaldehyde, but insights can be drawn from the general structural features of quinoline derivatives .

Chemical Reactions Analysis

Quinoline derivatives are versatile intermediates in organic synthesis and can undergo a variety of chemical reactions. For instance, they can participate in ring-forming reactions such as the Friedlander synthesis to produce polycyclic systems . The presence of a carbaldehyde group in 2-methoxyquinoline-3-carbaldehyde suggests that it could be involved in condensation reactions or serve as a precursor for the formation of heterocyclic-fused systems . Additionally, reactions with thiophosgene have been shown to result in ring scission and the formation of thioxoquinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxyquinoline-3-carbaldehyde would be influenced by its functional groups. The methoxy group is an electron-donating substituent, which could affect the compound's acidity, basicity, and solubility. The aldehyde group is typically reactive, capable of forming Schiff bases and undergoing nucleophilic addition reactions. The papers provided do not offer specific data on the physical and chemical properties of 2-methoxyquinoline-3-carbaldehyde, but such properties can be inferred from the general behavior of similar quinoline derivatives .

Applications De Recherche Scientifique

Synthèse de composés hétérocycliques

2-Méthoxyquinoléine-3-carbaldéhyde : est un précurseur clé dans la synthèse de composés hétérocycliques. Ces structures sont fondamentales pour la création de molécules pharmacologiquement actives. La capacité du composé à subir diverses réactions chimiques en fait un matériau de départ polyvalent pour la construction de dérivés de la quinoléine complexes, qui sont souvent utilisés dans le développement de médicaments en raison de leurs activités biologiques .

Agents antimicrobiens

La recherche a montré que les dérivés de la quinoléine présentent des propriétés antibactériennes et antifongiques significatives. This compound peut être modifié pour améliorer ces propriétés, conduisant au développement de nouveaux agents antimicrobiens qui sont efficaces contre les souches résistantes de bactéries et de champignons .

Recherche anticancéreuse

Les composés de la quinoléine ont été identifiés comme des agents anticancéreux potentiels. This compound sert d’échafaudage pour la synthèse de composés pouvant être testés pour leurs activités cytotoxiques contre diverses lignées de cellules cancéreuses. Ses dérivés peuvent inhiber la croissance des cellules cancéreuses et pourraient être explorés plus avant comme agents chimiothérapeutiques .

Thérapie photodynamique

Les propriétés photophysiques des dérivés de la quinoléine les rendent adaptés à une utilisation en thérapie photodynamique (TPD). This compound peut être utilisé pour synthétiser des photosensibilisateurs qui, une fois activés par la lumière, produisent des espèces réactives de l’oxygène capables de détruire les cellules cancéreuses .

Synthèse organique

En chimie organique, This compound est utilisé dans la synthèse de divers composés organiques. Sa réactivité permet la construction de molécules complexes qui peuvent servir d’intermédiaires dans la production de colorants, de résines et d’autres produits chimiques industriels .

Études d’amarrage moléculaire

Ce composé est également utilisé dans des études computationnelles, telles que l’amarrage moléculaire, pour prédire l’interaction entre les dérivés de la quinoléine et les cibles biologiques. Ceci est crucial dans la conception de médicaments à haute spécificité et efficacité .

Propriétés antioxydantes

Les dérivés de This compound ont été étudiés pour leurs propriétés antioxydantes. Ces composés peuvent neutraliser les radicaux libres, qui sont impliqués dans diverses maladies et processus de vieillissement. Ainsi, ils présentent un potentiel dans le développement de thérapies antioxydantes .

Science des matériaux

En science des matériaux, les dérivés de la quinoléine sont étudiés pour leurs propriétés électroniques. This compound peut être utilisé pour créer des matériaux avec des caractéristiques optiques et électroniques spécifiques, qui sont précieuses dans le développement de capteurs et d’autres dispositifs électroniques .

Safety and Hazards

Mécanisme D'action

Target of Action

Quinoline derivatives, a class to which this compound belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction depends on the structure of the quinoline derivative and the nature of the target.

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Result of Action

Quinoline derivatives can have a variety of effects at the molecular and cellular levels, including changes in enzyme activity, alterations in cell signaling pathways, and effects on gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methoxyquinoline-3-carbaldehyde . These factors can include temperature, pH, presence of other substances, and the specific biological environment in which the compound is acting. For example, the compound’s stability could be affected by temperature and pH, while its efficacy could be influenced by interactions with other substances present in the biological environment.

Propriétés

IUPAC Name |

2-methoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11-9(7-13)6-8-4-2-3-5-10(8)12-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZDGMVJEGFPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356970 | |

| Record name | 2-methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139549-06-7 | |

| Record name | 2-methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyquinoline-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 2-Methoxyquinoline-3-carbaldehyde?

A1: 2-Methoxyquinoline-3-carbaldehyde (C11H9NO2) possesses a planar quinoline ring system with a methoxy group and an aldehyde group almost coplanar to it . This structural information is derived from single-crystal X-ray diffraction studies.

Q2: How is 2-Methoxyquinoline-3-carbaldehyde synthesized?

A2: 2-Methoxyquinoline-3-carbaldehyde is often synthesized through the base-catalyzed condensation of indolin-2-one with substituted 2-methoxyquinoline-3-carbaldehyde . It can be further reacted to create various derivatives, including stilbenes via Wittig reaction with benzyltriphenylphosphonium chloride , and a novel pinacol through pinacolinazation using aluminum powder and potassium hydroxide in methanol .

Q3: What are the potential biological activities of 2-Methoxyquinoline-3-carbaldehyde and its derivatives?

A3: Research suggests that 2-Methoxyquinoline-3-carbaldehyde derivatives exhibit promising in vitro biological activities, including:

- Antioxidant: Some derivatives displayed moderate radical scavenging properties in DPPH assays .

- Antibacterial: Certain derivatives showed notable activity against both Gram-positive and Gram-negative bacteria, including E. coli, with some demonstrating comparable efficacy to ciprofloxacin .

- Antidiabetic and Acetylcholinesterase Inhibitory Activities: Studies have shown that some synthesized derivatives possess in vitro antidiabetic and acetylcholinesterase inhibitory activities .

Q4: Has computational chemistry been used to study 2-Methoxyquinoline-3-carbaldehyde and its derivatives?

A4: Yes, molecular docking studies have been employed to investigate the binding affinity and interactions of these compounds with biological targets. For example, some derivatives showed promising binding affinities to E. coli DNA gyrase B, supporting their potential as antibacterial agents .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(10S,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-14-carboxylic acid](/img/structure/B138657.png)